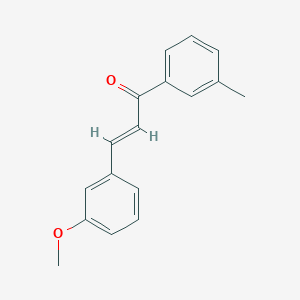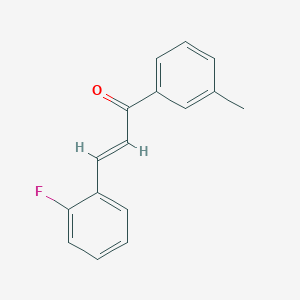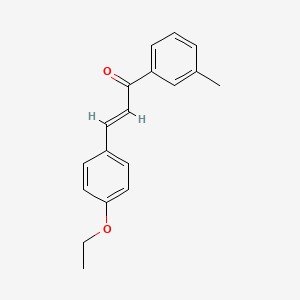
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as MMPP, is a compound belonging to the class of organic compounds known as alkenes. It is a colorless, volatile liquid with a low boiling point, and it is insoluble in water. MMPP has a wide range of applications in scientific research, ranging from synthesis methods to biochemical and physiological effects. In
Scientific Research Applications
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been used in the synthesis of drugs and drug delivery systems, as well as in the production of biofuels.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is still under investigation. However, it is believed that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one acts as a catalyst in the synthesis of organic compounds, as well as in the synthesis of novel materials and drug delivery systems. It is also believed that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one may act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one are still under investigation. However, it has been shown to inhibit certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have antioxidant and anti-inflammatory properties, as well as to have the potential to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in lab experiments is its low boiling point, which makes it easier to handle and store. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is relatively inexpensive and can be synthesized relatively easily. However, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is volatile and can be explosive, so it should be handled with caution. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is insoluble in water, so it should not be used in experiments that require aqueous solutions.
Future Directions
The potential future directions of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further research into its synthesis methods, biochemical and physiological effects, and mechanism of action. Additionally, further research into its potential applications in drug delivery systems and novel materials is needed. Finally, further research into its potential as an antioxidant and anti-inflammatory agent is necessary.
Synthesis Methods
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common synthesis method is through a reaction between 3-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide. This reaction yields a Grignard reagent, which can then be reacted with ethylene oxide in the presence of a base such as potassium carbonate to produce (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Other synthesis methods include the reaction between 4-methylphenylmagnesium bromide and a mixture of ethylene oxide and propylene oxide, as well as the reaction between 3-methylphenylmagnesium bromide and a mixture of ethylene oxide and propylene oxide.
properties
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBUDWZTEOIFQY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














